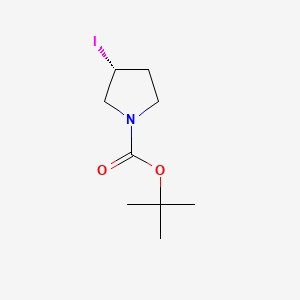

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “tert-Butyl (3R)-3-aminobutanoate” is a chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers .

Synthesis Analysis

The synthesis of similar compounds, such as “tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate”, has been achieved through whole cell biocatalysis . This process involves the use of microorganisms or their enzymes to catalyze chemical reactions .Molecular Structure Analysis

The molecular structure of a compound can be determined using various analytical techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis

The tert-butyl group has been shown to affect the electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads . The insertion of tert-butyl groups raises the TAP-localised LUMO level .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the transition states in the solvolysis of tert-butyl halides are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .Applications De Recherche Scientifique

1. Electronic Communication in Redox Units

- Summary of Application: The tert-butyl groups have been studied for their effect on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads .

- Methods of Application: The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

- Results or Outcomes: This study has helped understand the electronic effect of tert-butyl groups on intramolecular interactions, which is crucial for its diverse applications in the field of organic (opto)electronics .

2. Synthesis of Peptides and Peptidomimetics

- Summary of Application: TPPC, which may include tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate, has potential future applications in the synthesis of peptides and peptidomimetics.

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.

- Results or Outcomes: The outcomes of this potential application are not yet available as it is a future application.

3. Biosynthesis of Atorvastatin and Rosuvastatin

- Summary of Application: tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH) is the key intermediate for synthesis of atorvastatin and rosuvastatin .

- Methods of Application: Carbonyl reductase exhibits excellent activity toward tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) to synthesize (3R,5S)-CDHH .

- Results or Outcomes: The outcomes of this application are not yet available as it is a future application .

4. Biocatalytic Processes

- Summary of Application: The tert-butyl group has potential applications in biocatalytic processes .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this potential application are not yet available as it is a future application .

5. Chemical Transformations

- Summary of Application: The tert-butyl group has been used in various chemical transformations .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this potential application are not yet available as it is a future application .

6. Biosynthetic and Biodegradation Pathways

- Summary of Application: The tert-butyl group has implications in biosynthetic and biodegradation pathways .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this potential application are not yet available as it is a future application .

Safety And Hazards

The safety data sheet for “tert-Butyl (3R)-3-aminobutanoate” indicates that it is hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTPTQLIAIOWLK-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653988 |

Source

|

| Record name | tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate | |

CAS RN |

1234576-86-3 |

Source

|

| Record name | tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)

![N,N-Dimethyl-3-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine](/img/structure/B582300.png)